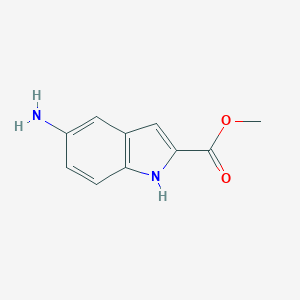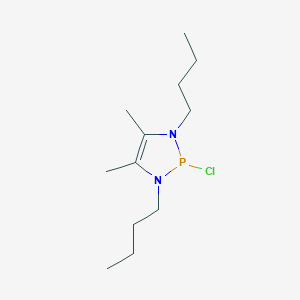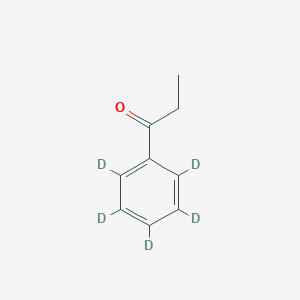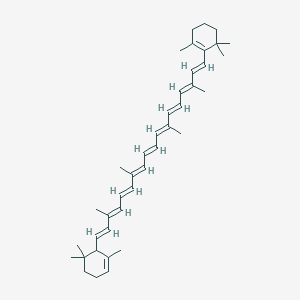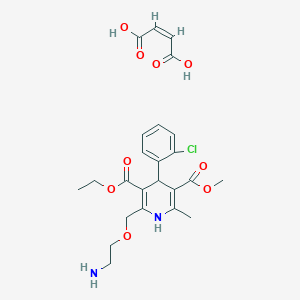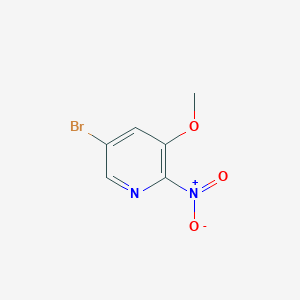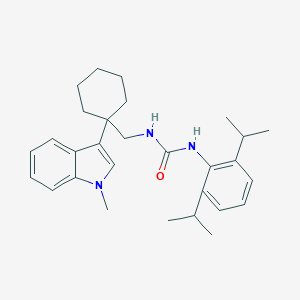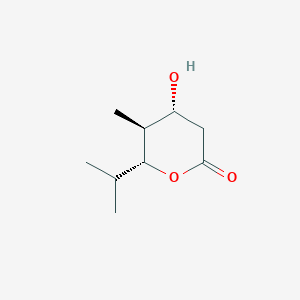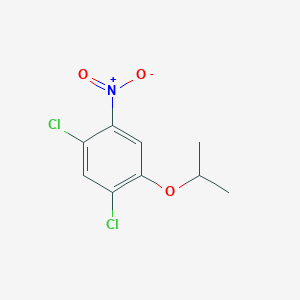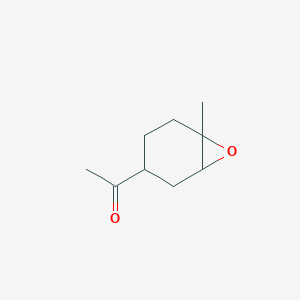
1-Methyl-4-acetyl-1,2-epoxycyclohexane
説明
1-Methyl-4-acetyl-1,2-epoxycyclohexane, also known as MACE, is a cyclohexane derivative that has been widely used in scientific research. MACE has a unique structure that makes it an ideal candidate for various applications in the fields of chemistry, biochemistry, and pharmacology.
作用機序
The mechanism of action of 1-Methyl-4-acetyl-1,2-epoxycyclohexane is not fully understood. However, it is believed that this compound acts as an electrophilic reagent, reacting with nucleophiles such as amines, alcohols, and thiols. This compound has also been shown to undergo ring-opening reactions, resulting in the formation of various products.
Biochemical and Physiological Effects
This compound has been shown to have various biochemical and physiological effects. It has been reported to have antitumor and antiviral activities, as well as antibacterial and antifungal activities. This compound has also been shown to inhibit the activity of various enzymes, such as acetylcholinesterase and monoamine oxidase. Additionally, this compound has been shown to have antioxidant and anti-inflammatory activities.
実験室実験の利点と制限
One of the advantages of using 1-Methyl-4-acetyl-1,2-epoxycyclohexane in lab experiments is its unique structure, which allows for the synthesis of various compounds. This compound is also relatively easy to synthesize and has a high yield. However, one of the limitations of using this compound is its reactivity, which can make it difficult to handle in certain reactions. Additionally, this compound has a relatively short half-life, which can limit its use in some experiments.
将来の方向性
There are several future directions for the use of 1-Methyl-4-acetyl-1,2-epoxycyclohexane in scientific research. One direction is the synthesis of new compounds using this compound as a building block. Another direction is the development of new catalytic reactions using this compound as a ligand. Additionally, the study of the mechanism of action of this compound and its biological effects could lead to the development of new drugs and therapies.
Conclusion
In conclusion, this compound is a cyclohexane derivative that has been widely used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various compounds, as well as a reagent in the synthesis of bioactive compounds. This compound has also been shown to have various biochemical and physiological effects, including antitumor and antiviral activities. While there are some limitations to using this compound in lab experiments, its unique structure and properties make it an ideal candidate for various applications in the fields of chemistry, biochemistry, and pharmacology.
科学的研究の応用
1-Methyl-4-acetyl-1,2-epoxycyclohexane has been extensively used in scientific research due to its unique properties. It has been used as a building block in the synthesis of various compounds, including cyclohexene derivatives, chiral compounds, and natural products. This compound has also been used as a reagent in the synthesis of bioactive compounds, such as antitumor agents and antiviral agents. Additionally, this compound has been used as a ligand in catalytic reactions, such as asymmetric hydrogenation and cross-coupling reactions.
特性
CAS番号 |
148154-91-0 |
|---|---|
分子式 |
C9H14O2 |
分子量 |
154.21 g/mol |
IUPAC名 |
1-(6-methyl-7-oxabicyclo[4.1.0]heptan-3-yl)ethanone |
InChI |
InChI=1S/C9H14O2/c1-6(10)7-3-4-9(2)8(5-7)11-9/h7-8H,3-5H2,1-2H3 |
InChIキー |
VPQYGKRHSKLXJB-UHFFFAOYSA-N |
SMILES |
CC(=O)C1CCC2(C(C1)O2)C |
正規SMILES |
CC(=O)C1CCC2(C(C1)O2)C |
同義語 |
Ethanone, 1-(6-methyl-7-oxabicyclo[4.1.0]hept-3-yl)- (9CI) |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[(2R,3S,4S,5R,6S)-3,4-diacetyloxy-6-(2,4-dinitrophenoxy)-5-fluorooxan-2-yl]methyl acetate](/img/structure/B124458.png)
![N-[(4-methylphenyl)methyl]cyclobutanamine](/img/structure/B124460.png)
![1,3,5-Triazabicyclo[3.1.0]hexane-3-ethanol,6,6-dimethyl-(9CI)](/img/structure/B124462.png)
